N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime

Synthetic Process Efficiency Amidoxime Yield Optimization Photographic Coupler Intermediate Manufacturing

N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime (CAS 152828-23-4), formally named N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-N'-hydroxy-4-nitrobenzenecarboximidamide, is an N-pyrazolyl-substituted carboxamide oxime (amidoxime). It serves as a critical intermediate in the synthesis of 1H-pyrazolo[1,5-b][1,2,4]triazole magenta dye-forming couplers for color photography.

Molecular Formula C14H17N5O3
Molecular Weight 303.32 g/mol
CAS No. 152828-23-4
Cat. No. B12546418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime
CAS152828-23-4
Molecular FormulaC14H17N5O3
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])NO
InChIInChI=1S/C14H17N5O3/c1-14(2,3)11-8-12(17-16-11)15-13(18-20)9-4-6-10(7-5-9)19(21)22/h4-8,20H,1-3H3,(H2,15,16,17,18)
InChIKeyOAEVYLPNBQGVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Specification: N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime (CAS 152828-23-4) as a High-Yield Pyrazolotriazole Coupler Intermediate


N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime (CAS 152828-23-4), formally named N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-N'-hydroxy-4-nitrobenzenecarboximidamide, is an N-pyrazolyl-substituted carboxamide oxime (amidoxime). It serves as a critical intermediate in the synthesis of 1H-pyrazolo[1,5-b][1,2,4]triazole magenta dye-forming couplers for color photography. This compound is characterized by a tert-butyl group on the pyrazole ring and a 4-nitrophenyl substituent on the amidoxime moiety. The patented three-step synthesis delivers consistent yields between 75% and 90% with purity often exceeding 97%, enabling reliable procurement for downstream coupling reactions. [1] Physicochemical data confirm a molecular formula of C14H17N5O3, a molecular weight of approximately 303.32 g/mol, and a boiling point of 544.957°C at 760 mmHg, providing a verified identity profile for quality control.

Why Analog Substitution Fails: Process-Dependent Purity and Reactivity Demands for N-Pyrazolyl Amidoxime Coupler Precursors


In the context of photographic coupler synthesis, simple replacement with an alternative N-pyrazolyl amidoxime is not feasible. The tert-butyl substituent at the pyrazole 5-position is critical for the steric and electronic properties required for successful cyclization to the 1H-pyrazolo[1,5-b][1,2,4]triazole ring system. The patented three-step synthesis specifically demonstrates that when the 4-nitrophenyl radical and 3-tert-butyl-5-aminopyrazole are used, the reaction unexpectedly proceeds with exclusive formation of the desired pyrazolyl amidoxime, avoiding competitive reactivity from ring nitrogens that would otherwise yield mixtures of regioisomers and by-products. [1] Substituting the tert-butyl group with a methyl or other linear alkyl group, or changing the nitroaryl moiety, would alter the amidine intermediate's stability and reactivity, likely reducing yield below the 75-90% range and compromising the purity (>97%) required for reproducible downstream magenta coupler formation. [1] Furthermore, the validated reversed-phase HPLC method (detection limit 32.5 μg/mL, recovery 99.61%) is specifically optimized for this compound (designated intermediate 102E), ensuring that procurement of exact CAS 152828-23-4 enables direct deployment of established quality control protocols without method revalidation. [2]

Quantitative Differentiation Evidence for N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime (CAS 152828-23-4) Procurement


Synthetic Yield and Purity: Patented 3-Step Process Delivers 75-90% Yield vs. Prior 4-Step Nitrile Route

The target compound, N-(3-tert-butyl-5-pyrazolyl)-4-nitrobenzamide oxime, is synthesized via a three-step process comprising: (1) chlorination of an N-alkyl-4-nitrobenzamide, (2) reaction with 3-tert-butyl-5-aminopyrazole to form a disubstituted amidine, and (3) reaction with hydroxylamine. In Examples 1-3 of US 6,020,498, this process yields the target amidoxime at 80% (from N-methyl-4-nitrobenzamide), 77% (from N-ethyl-4-nitrobenzamide), and 82% (from N-propyl-4-nitrobenzamide). Achieved purity ranges from 95% to 98% by TLC and 1H NMR. This represents a significant improvement over the prior four-step nitrile route, which involves toxic nitrile intermediates, phosphorus-containing by-products, and extensive wash steps that reduce overall yield and purity. [1]

Synthetic Process Efficiency Amidoxime Yield Optimization Photographic Coupler Intermediate Manufacturing

Regioselective Reactivity: Exclusive Formation of N-Pyrazolyl Amidoxime Without Ring-Nitrogen By-products

In the key second step, the chloroimine intermediate reacts with 3-tert-butyl-5-aminopyrazole. The patent states that it was unexpectedly found that only the amine function attached to the pyrazole ring reacts with the chloroimine carbon, and not either of the pyrazole ring nitrogens. This avoids competitive side reactions that would otherwise produce isomeric amidine mixtures. [1] In the third step, the disubstituted amidine reacts with hydroxylamine exclusively to release the alkyl amine and form the desired amidoxime, despite both nitrogen groups of the amidine being potential leaving groups. This regioselectivity is critical because non-tert-butyl analogs (e.g., R3 = methyl or hydrogen) may exhibit different reactivity patterns at the ring nitrogens, leading to lower selectivity and requiring additional purification. [1]

Regioselective Synthesis Pyrazole Reactivity Control Amidine Intermediate Stability

Validated Reversed-Phase HPLC Method: LOD 32.5 μg/mL, Recovery 99.61% for Intermediate 102E Quality Control

A reversed-phase HPLC method was specifically developed and validated for the determination of this compound (referred to as intermediate 102E). The method uses an Inerstil ODS-3 column (250×4.6 mm, 5 μm) with a mobile phase of acetonitrile-water-acetic acid-triethylamine (50:50:0.2:0.2, v/v/v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm. Validation results: linearity range 0.2156–1.394 mg/mL (r=0.9998, n=5), repeatability RSD 0.52% (n=6), detection limit 32.5 μg/mL, and average recovery 99.61% (n=9). [1] This validated method replaces generic HPLC approaches and ensures that the compound, when procured, can be immediately integrated into existing quality systems without additional method development.

Analytical Quality Control HPLC Method Validation Photographic Intermediate Purity Assessment

Process Advantage: Elimination of Toxic Nitrile Intermediates vs. Prior Amide-to-Nitrile Route

The novel three-step process specifically avoids the formation of aromatic nitriles and trichlorinated intermediates, which are toxic methaemoglobin-forming agents present in prior art routes. The process can be operated as a one-pot synthesis without isolating the chloroimine or amidine intermediates, reducing solvent usage and waste generation. By comparison, the older four-step route requires handling phosphorus oxychloride and generating phosphorus-contaminated waste streams that necessitate extensive effluent treatment. [1] The alternative orthoester route (US 4,705,863) also generates toxic trichlorinated derivatives and mixed alkylated by-products that reduce final product purity. [1]

Green Chemistry Manufacturing Process Safety Waste Stream Reduction

Alternative Synthetic Route Yield: 88% via 5-β-Keto-1,2,4-Oxadiazole Intermediate Confirms Scalability

An alternative synthesis route (US 2009/0221834) prepares the same target compound by reacting 3-(4-nitrophenyl)-5-(2-oxo-3,3-dimethylbutyl)-1,2,4-oxadiazole with aqueous hydrazine in 2-propanol, catalyzed by acetic acid. The reaction is seeded with N-(3-tert-butyl-5-pyrazolyl)-4-nitrobenzamide oxime crystals. The yield is 88.0%. [1] This route provides a complementary manufacturing option that may be advantageous when the oxadiazole precursor is more cost-effective, demonstrating the compound's flexibility in multi-sourcing strategies.

Alternative Synthesis Pathway Amidoxime from Oxadiazole Process Scalability

Physical Identity Purity: Validated Physicochemical Parameters for Procured Material Verification

The procured compound must match the following verified parameters: CAS 152828-23-4; molecular formula C14H17N5O3; exact mass 303.1330 g/mol; density 1.347 g/cm³; boiling point 544.957°C at 760 mmHg; flash point 283.38°C. These values, indexed in authoritative databases, enable rapid incoming material verification by GC-MS, HPLC retention time matching, and melting point/boiling point determination. Deviations from these parameters can indicate substitution with incorrect analogs or insufficient purification.

Material Authentication Specification Verification CAS Registry Integrity

Proven Application Scenarios for N-(5-tert-Butyl-2H-pyrazol-3-yl)-4-nitrobenzamide oxime (CAS 152828-23-4) in Research and Industry


Large-Scale Manufacture of 1H-Pyrazolo[1,5-b][1,2,4]triazole Magenta Couplers for Color Photographic Paper

This compound is a direct precursor to 1H-pyrazolo[1,5-b][1,2,4]triazole magenta couplers, which provide superior dye light stability and coupling efficiency compared to traditional 5-pyrazolone magenta couplers. [4] The high purity (>97%) and consistent yield (77-82%) of the amidoxime intermediate ensure reliable downstream cyclization to the triazole ring system, which is essential for industrial-scale photographic paper coating. [1]

Quality Control Standard for Amidoxime Intermediates in Photographic Chemical Production

The validated HPLC method for this compound (LOD 32.5 μg/mL, recovery 99.61%) provides a ready-to-implement quality control protocol. [2] Procurement of the exact compound enables seamless integration into existing analytical workflows for batch release testing, stability monitoring, and impurity profiling, without the need for method redevelopment.

Reference Standard for Alternative Amidoxime Synthesis Route Development

As demonstrated in US 2009/0221834, pure N-(3-tert-butyl-5-pyrazolyl)-4-nitrobenzamide oxime is used as seed crystals to initiate crystallization in the oxadiazole-to-amidoxime conversion route (yield 88%). [3] A reliable supply of high-purity material is therefore essential not only as an intermediate but also as a process-enabling reagent for alternative manufacturing pathways.

Medicinal Chemistry Building Block for Heterocyclic Compound Libraries

Amidoximes are versatile building blocks for synthesizing various heterocycles, including 1,2,4-oxadiazoles and triazoles, which are privileged scaffolds in drug discovery. [4] The tert-butyl and 4-nitrophenyl substituents provide specific steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies targeting kinase inhibition or antimicrobial activity.

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